molecular formula C9H11Cl3N4 B1662514 阿普拉氯尼定 CAS No. 66711-21-5

阿普拉氯尼定

货号: B1662514
CAS 编号: 66711-21-5
分子量: 281.6 g/mol
InChI 键: OTQYGBJVDRBCHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Ocular Hypertension and Glaucoma Management

Mechanism of Action
Apraclonidine reduces IOP by enhancing aqueous humor outflow and decreasing aqueous production through vasoconstriction in the ciliary body. It has been shown to provide significant reductions in IOP, making it a valuable adjunctive therapy for patients with open-angle glaucoma who are already on maximally tolerated medical therapy .

Clinical Studies
A study published in JAMA Network demonstrated that apraclonidine significantly lowered IOP across various concentrations (0.125%, 0.25%, 0.5%) in patients with elevated IOP, achieving an average reduction of 27% from baseline . Another investigation found that a single application of 1% apraclonidine provided an additive effect when combined with nonselective beta-blockers, maintaining lower IOP for at least 12 hours post-application .

ConcentrationBaseline IOP (mm Hg)Post-application IOP (mm Hg)Reduction (%)
0.125%24.922.210.8
0.25%24.916.234.5
0.5%24.916.234.5

Prevention of Intraoperative and Postoperative IOP Spikes

Surgical Applications
Apraclonidine is utilized to prevent or reduce increases in IOP during ocular surgeries, particularly laser procedures. Its application prior to surgery helps maintain stable IOP levels, thereby minimizing the risk of postoperative complications associated with elevated pressure .

Diagnostic Use in Horner’s Syndrome

Pharmacological Testing
Apraclonidine serves as a diagnostic agent for Horner’s syndrome, where it induces a reversal of anisocoria (unequal pupil sizes). The drug's unique ability to dilate the affected pupil while constricting the healthy one allows clinicians to differentiate between physiological anisocoria and pathological conditions like Horner's syndrome .

Case Study Insights
In a study involving patients with Horner’s syndrome, apraclonidine was shown to increase eyelid aperture significantly, which can aid in diagnosis and assessment of sympathetic denervation . The eyelid elevation effect was quantitatively measured using infrared video recordings, providing robust data on its efficacy.

Adjunctive Therapy in Ocular Conditions

Apraclonidine is also considered an adjunctive treatment option for patients who do not achieve adequate control of their IOP with first-line therapies alone. Its role as a short-term solution is particularly noted when patients experience fluctuations in pressure or require additional support during treatment transitions.

准备方法

阿普拉克隆定盐酸盐的制备涉及多种合成路线和反应条件。 一种常见的方法包括 2,6-二氯苯胺与 2-咪唑啉的反应 。 该反应通常在合适的溶剂存在下并在受控温度条件下进行,以确保形成所需产物。 工业生产方法通常涉及使用高效液相色谱 (HPLC) 来纯化该化合物 .

化学反应分析

阿普拉克隆定盐酸盐经历各种化学反应,包括:

这些反应中使用的常见试剂和条件包括酸性或碱性环境、特定温度以及甲醇或氯仿等溶剂。 由这些反应形成的主要产物取决于使用的特定试剂和条件。

生物活性

Apraclonidine is an alpha-adrenergic agonist primarily used in ophthalmology to manage intraocular pressure (IOP) in patients with glaucoma. Its biological activity encompasses various mechanisms, pharmacokinetics, and clinical applications, which are essential for understanding its therapeutic potential.

Apraclonidine primarily acts as a selective alpha-2 adrenergic receptor agonist, with a lesser effect on alpha-1 receptors. The drug's mechanism involves:

  • Reduction of Aqueous Humor Production : Apraclonidine decreases the production of aqueous humor by constricting afferent ciliary process vessels, which leads to a reduction in IOP.
  • Increased Uveoscleral Outflow : It also enhances the outflow of aqueous humor through the uveoscleral pathway, further contributing to its IOP-lowering effects .

Pharmacokinetics

The pharmacokinetic profile of apraclonidine includes:

  • Absorption : Following topical administration, apraclonidine reaches peak concentrations in ocular tissues within 20 minutes to 2 hours.
  • Distribution : The highest concentrations are found in the cornea, iris-ciliary body, and aqueous humor.
  • Elimination : The plasma half-life is approximately 8 hours, with renal excretion being the primary route of elimination .

Intraocular Pressure Management

Numerous studies have demonstrated apraclonidine's efficacy in lowering IOP:

  • A study involving 20 patients showed that both 0.5% and 0.25% concentrations significantly reduced IOP by an average of 27% compared to a vehicle control .
  • In another multicenter study, 60% of patients treated with apraclonidine maintained adequate IOP control and delayed the need for surgical intervention .

Diagnostic Utility

Apraclonidine is also utilized diagnostically, particularly in cases of Horner's syndrome:

  • It causes significant pupillary dilation in affected eyes while inducing minimal or no change in normal eyes. This differential response aids in diagnosing oculosympathetic paresis .

Treatment of Ptosis

Recent research indicates that apraclonidine may effectively treat ptosis associated with myasthenia gravis:

  • A phase 2 clinical trial reported significant improvements in eyelid measurements following administration of apraclonidine, suggesting its potential as an alternative treatment for ptosis .

Case Studies and Research Findings

StudyFocusFindings
JAMA Ophthalmology (2024)Dose-responseAll concentrations significantly lowered IOP; 0.5% and 0.25% had equal maximal effects .
MedsInfo (2023)PharmacokineticsPeak plasma concentration <1 ng/mL; half-life ~8 hours; primarily eliminated via urine .
PubMed (1995)Efficacy with Maximal TherapyApraclonidine significantly reduced IOP in patients on maximal medical therapy; delayed surgery need in 60% of cases .
PMC (2005)Diagnostic UseSignificant pupillary dilation in OSP cases; effective for diagnosing Horner's syndrome .
Muscle & Nerve (2024)Ptosis TreatmentSignificant improvement in palpebral fissure height after treatment in myasthenia gravis patients .

Adverse Effects

While generally well-tolerated, apraclonidine can cause some side effects:

  • Ocular : Conjunctival hyperemia and dry mouth are among the most common adverse effects reported.
  • Cardiovascular : Minimal effects on cardiovascular parameters have been observed, making it a safer option compared to other IOP-lowering agents .

属性

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYGBJVDRBCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045749
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73218-79-8, 66711-21-5
Record name Apraclonidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73218-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apraclonidine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Aminoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 73218-79-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRACLONIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The aluminum stearate was dispersed with stirring in a portion of the sunflower oil heated to 115° C. The dispersion was added to the rest of the sunflower oil heated to 140° C. The gel was stirred at 130° C. for 15 minutes and then allowed to cool without stirring to room temperature. The milled p-Amino Clonidine dihydrochloride was dispersed in the cooled gel base and then passed through a colloid mill to produce a fine, homogenous dispersion. The dispersion was filled into plastic bottles fitted with a dosing pump.
Name
aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-Amino Clonidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apraclonidine
Reactant of Route 2
Apraclonidine
Reactant of Route 3
Apraclonidine
Reactant of Route 4
Apraclonidine
Reactant of Route 5
Apraclonidine
Reactant of Route 6
Apraclonidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。